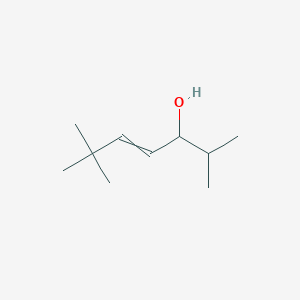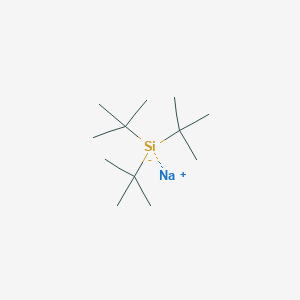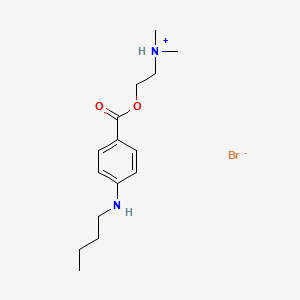
2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrobromide is a potent local anesthetic of the ester type. It is commonly used for surface and spinal anesthesia due to its ability to block nerve impulses by inhibiting sodium ion influx, which is essential for the initiation and conduction of nerve impulses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrobromide typically involves the esterification of p-(butylamino)benzoic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization and filtration are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving nerve impulse transmission and inhibition.
Medicine: Utilized as a local anesthetic in clinical settings for minor surgical procedures and pain management.
Industry: Applied in the formulation of topical anesthetic creams and gels.
Mécanisme D'action
The compound exerts its effects by blocking sodium channels in the neuronal cell membrane. This inhibition prevents the influx of sodium ions, which is necessary for the depolarization phase of the action potential. As a result, nerve impulse transmission is halted, leading to a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of action potential propagation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Procaine: Another ester-type local anesthetic with a similar mechanism of action but shorter duration of effect.
Lidocaine: An amide-type local anesthetic with a longer duration of action and different metabolic pathways.
Bupivacaine: A potent amide-type local anesthetic with a longer duration and higher potency compared to 2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrobromide.
Uniqueness
This compound is unique due to its specific ester linkage, which influences its pharmacokinetic properties, such as onset and duration of action. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
This compound’s combination of potency, duration, and specific pharmacological properties makes it a valuable tool in both clinical and research settings.
Propriétés
Numéro CAS |
100311-22-6 |
|---|---|
Formule moléculaire |
C15H25BrN2O2 |
Poids moléculaire |
345.27 g/mol |
Nom IUPAC |
2-[4-(butylamino)benzoyl]oxyethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C15H24N2O2.BrH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H |
Clé InChI |
JYLAGMQFZICMOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC=C(C=C1)C(=O)OCC[NH+](C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


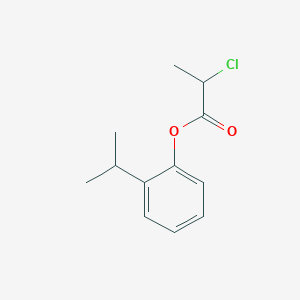
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
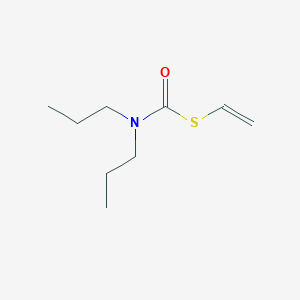
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
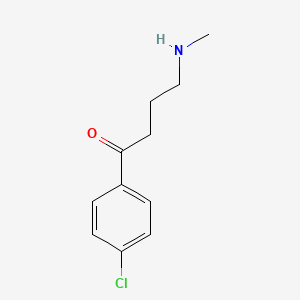
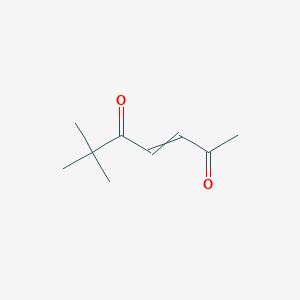


![1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane](/img/structure/B14327184.png)
![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)
